molecular formula C15H15Cl B100694 4-Chloro-4'-isopropylbiphenyl CAS No. 17790-61-3

4-Chloro-4'-isopropylbiphenyl

Cat. No. B100694
CAS RN: 17790-61-3
M. Wt: 230.73 g/mol
InChI Key: GCOSAGZKCBKMJV-UHFFFAOYSA-N
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Description

4-Chloro-4'-isopropylbiphenyl, also known as PCB 77, is a chlorinated biphenyl compound that belongs to the polychlorinated biphenyls (PCBs) family. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants (POPs) that can accumulate in the environment and in the food chain, posing a serious threat to human health and the environment.

Mechanism Of Action

4-Chloro-4'-isopropylbiphenyls can exert their toxic effects through various mechanisms, including disruption of hormone signaling, oxidative stress, and immune system dysfunction. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Activation of AhR by 4-Chloro-4'-isopropylbiphenyls can lead to the production of reactive oxygen species (ROS) and the induction of cytochrome P450 enzymes, which can metabolize 4-Chloro-4'-isopropylbiphenyls into reactive intermediates that can damage DNA and proteins.

Biochemical And Physiological Effects

4-Chloro-4'-isopropylbiphenyl 77 has been shown to have various biochemical and physiological effects on different organisms. In humans, exposure to 4-Chloro-4'-isopropylbiphenyls has been associated with developmental neurotoxicity, immune system dysfunction, and cancer. In animals, 4-Chloro-4'-isopropylbiphenyl 77 has been shown to cause liver damage, reproductive toxicity, and neurotoxicity. 4-Chloro-4'-isopropylbiphenyls can also accumulate in adipose tissue and breast milk, posing a risk to infants who are breastfed.

Advantages And Limitations For Lab Experiments

4-Chloro-4'-isopropylbiphenyl 77 has several advantages as a model compound in toxicological studies. It is a well-characterized compound that is commercially available and has been extensively studied. 4-Chloro-4'-isopropylbiphenyl 77 has also been shown to have toxic effects on various organisms, making it a useful reference compound for comparative toxicology studies. However, 4-Chloro-4'-isopropylbiphenyl 77 also has some limitations. It is a single compound that may not represent the complex mixture of 4-Chloro-4'-isopropylbiphenyls that are present in the environment. 4-Chloro-4'-isopropylbiphenyl 77 also has a relatively low toxicity compared to other 4-Chloro-4'-isopropylbiphenyl congeners, which may limit its usefulness in certain studies.

Future Directions

There are several future directions for research on 4-Chloro-4'-isopropylbiphenyl 77 and other 4-Chloro-4'-isopropylbiphenyl congeners. One area of research is the development of new methods for the detection and quantification of 4-Chloro-4'-isopropylbiphenyls in the environment and in biological samples. Another area of research is the investigation of the mechanisms of action of 4-Chloro-4'-isopropylbiphenyls and their effects on different organisms, including humans. This could lead to the development of new strategies for the prevention and treatment of 4-Chloro-4'-isopropylbiphenyl-related diseases. Finally, there is a need for more research on the environmental fate and transport of 4-Chloro-4'-isopropylbiphenyls, including their long-term effects on ecosystems and human health.

Synthesis Methods

4-Chloro-4'-isopropylbiphenyl 77 can be synthesized by the chlorination of isopropylbiphenyl with iron (III) chloride or by the Friedel-Crafts reaction of isopropylbenzene with chlorobenzene in the presence of aluminum chloride. The synthesis of 4-Chloro-4'-isopropylbiphenyls has been banned in many countries due to their toxic effects.

Scientific Research Applications

4-Chloro-4'-isopropylbiphenyl 77 has been widely used as a reference compound in toxicological studies to evaluate the toxicity of other 4-Chloro-4'-isopropylbiphenyl congeners. It has also been used as a model compound in environmental studies to investigate the fate and transport of 4-Chloro-4'-isopropylbiphenyls in the environment. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to have toxic effects on various organisms, including humans, and has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).

properties

CAS RN

17790-61-3

Product Name

4-Chloro-4'-isopropylbiphenyl

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

1-chloro-4-(4-propan-2-ylphenyl)benzene

InChI

InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3

InChI Key

GCOSAGZKCBKMJV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Other CAS RN

17790-61-3

synonyms

4-chloro-4'-isopropylbiphenyl

Origin of Product

United States

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